molecular formula C21H22N4 B2565362 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline CAS No. 2380188-39-4

2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline

Cat. No.: B2565362
CAS No.: 2380188-39-4
M. Wt: 330.435
InChI Key: SBUHYKCRRMEXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline is a complex organic compound that features a quinoxaline core fused with a pyrrolo[3,4-c]pyrrole ring system

Preparation Methods

The synthesis of 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline can undergo various chemical reactions, including:

Scientific Research Applications

2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline involves its interaction with specific molecular targets, such as sigma receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cell signaling and function .

Comparison with Similar Compounds

Similar compounds to 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline include:

Properties

IUPAC Name

2-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4/c1-2-6-16(7-3-1)11-24-12-17-14-25(15-18(17)13-24)21-10-22-19-8-4-5-9-20(19)23-21/h1-10,17-18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUHYKCRRMEXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1CC3=CC=CC=C3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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